molecular formula C25H33NO5 B6100169 ethyl 1-[3-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate

ethyl 1-[3-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate

Cat. No. B6100169
M. Wt: 427.5 g/mol
InChI Key: NBGRHOQHVSXXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[3-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate is a chemical compound that is commonly known as A-317491. It is a selective antagonist of the P2X3 receptor, which is a subtype of the purinergic receptor family. This receptor is involved in the transmission of pain signals, making A-317491 a potential therapeutic agent for the treatment of chronic pain.

Mechanism of Action

A-317491 acts as a selective antagonist of the P2X3 receptor, which is involved in the transmission of pain signals. By blocking this receptor, A-317491 can reduce the transmission of pain signals and alleviate pain.
Biochemical and Physiological Effects:
A-317491 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of chronic pain. In addition, A-317491 has been shown to reduce the activity of spinal cord neurons that are involved in the transmission of pain signals.

Advantages and Limitations for Lab Experiments

One advantage of using A-317491 in lab experiments is its selectivity for the P2X3 receptor, which allows for more targeted studies of pain signaling pathways. However, one limitation of using A-317491 is its relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several potential future directions for research on A-317491. One area of interest is the development of novel formulations or delivery methods that can improve its pharmacokinetic properties. Another area of interest is the exploration of its potential therapeutic applications in other conditions, such as migraine or fibromyalgia. Finally, further studies are needed to fully understand the mechanisms underlying its pain-relieving effects and to identify any potential side effects or safety concerns.

Synthesis Methods

The synthesis of A-317491 involves several steps, starting with the reaction of 2-(2-chloroethoxy)ethanol with 3-(2-phenoxyethyl)benzaldehyde to produce 1-(3-(2-phenoxyethyl)-2-hydroxypropyl)-2-(2-chloroethoxy)benzene. This intermediate is then reacted with piperidine-3-carboxylic acid to produce ethyl 1-[3-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate.

Scientific Research Applications

A-317491 has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, A-317491 has been shown to have a low potential for abuse and addiction, making it a promising alternative to opioid-based pain medications.

properties

IUPAC Name

ethyl 1-[[3-(2-hydroxyethoxy)phenyl]methyl]-3-(2-phenoxyethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO5/c1-2-29-24(28)25(13-16-30-22-9-4-3-5-10-22)12-7-14-26(20-25)19-21-8-6-11-23(18-21)31-17-15-27/h3-6,8-11,18,27H,2,7,12-17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGRHOQHVSXXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=CC(=CC=C2)OCCO)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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